molecular formula C8H12O3 B6263705 rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2307710-25-2

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid

Cat. No.: B6263705
CAS No.: 2307710-25-2
M. Wt: 156.2
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Description

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid: is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an epoxidation step to introduce the oxygen atom into the ring.

    Introduction of the Acetic Acid Moiety: The oxabicycloheptane intermediate is then subjected to a carboxylation reaction, where a carboxyl group is introduced at the desired position on the ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-one: A closely related compound with a similar bicyclic structure but different functional groups.

    rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]propanoic acid: Another derivative with a propanoic acid moiety instead of acetic acid.

Uniqueness

rac-2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid is unique due to its specific combination of the oxabicycloheptane ring and acetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2307710-25-2

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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